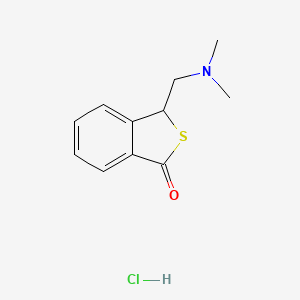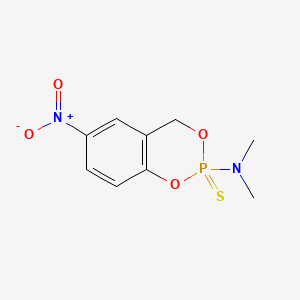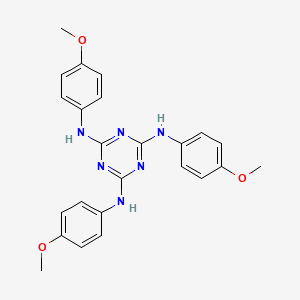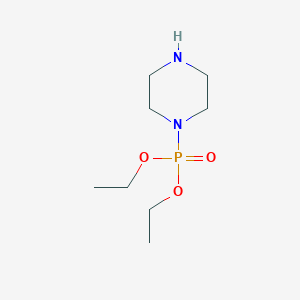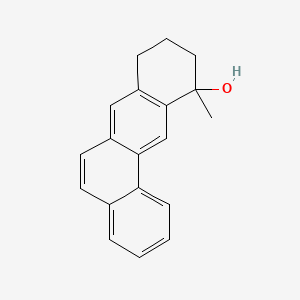
11-Methyl-8,9,10,11-tetrahydrobenz(a)anthracen-11-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Methyl-8,9,10,11-tetrahydrobenz(a)anthracen-11-ol is a complex organic compound with the molecular formula C19H18O It is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-Methyl-8,9,10,11-tetrahydrobenz(a)anthracen-11-ol typically involves multi-step organic reactions. One common method involves the hydrogenation of benz(a)anthracene derivatives under specific conditions to introduce the tetrahydro structure. The methyl group is then introduced through alkylation reactions. The hydroxyl group at the 11th position is introduced via oxidation reactions using reagents like chromium trioxide or potassium permanganate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving catalytic hydrogenation and controlled oxidation steps. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
11-Methyl-8,9,10,11-tetrahydrobenz(a)anthracen-11-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl group or to further hydrogenate the aromatic rings.
Substitution: Electrophilic substitution reactions can introduce new functional groups at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst are typical.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce fully hydrogenated derivatives.
Applications De Recherche Scientifique
11-Methyl-8,9,10,11-tetrahydrobenz(a)anthracen-11-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying polycyclic aromatic hydrocarbons.
Biology: The compound’s interactions with biological macromolecules are studied to understand its potential effects on living organisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer research due to its structural similarity to known bioactive compounds.
Mécanisme D'action
The mechanism by which 11-Methyl-8,9,10,11-tetrahydrobenz(a)anthracen-11-ol exerts its effects involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound’s aromatic rings can intercalate with DNA, potentially affecting gene expression and cellular processes. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benz(a)anthracene: The parent compound without the tetrahydro and methyl modifications.
11-Hydroxybenz(a)anthracene: Similar structure but lacks the tetrahydro and methyl groups.
8,9,10,11-Tetrahydrobenz(a)anthracen-11-ol: Lacks the methyl group at the 11th position.
Uniqueness
11-Methyl-8,9,10,11-tetrahydrobenz(a)anthracen-11-ol is unique due to the presence of both the tetrahydro structure and the methyl group at the 11th position. These modifications can significantly alter its chemical reactivity and biological interactions compared to its similar compounds.
Propriétés
Numéro CAS |
94849-86-2 |
|---|---|
Formule moléculaire |
C19H18O |
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
11-methyl-9,10-dihydro-8H-benzo[a]anthracen-11-ol |
InChI |
InChI=1S/C19H18O/c1-19(20)10-4-6-15-11-14-9-8-13-5-2-3-7-16(13)17(14)12-18(15)19/h2-3,5,7-9,11-12,20H,4,6,10H2,1H3 |
Clé InChI |
VCIZYULQGLGRDH-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC2=C1C=C3C(=C2)C=CC4=CC=CC=C43)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


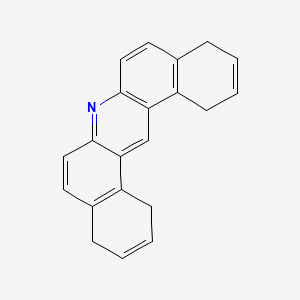
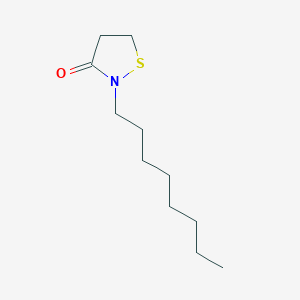
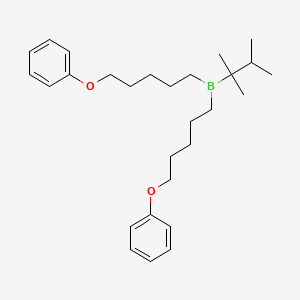

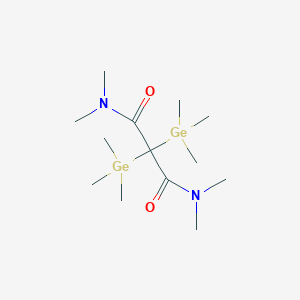
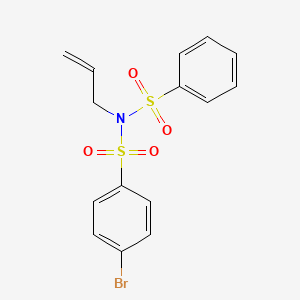
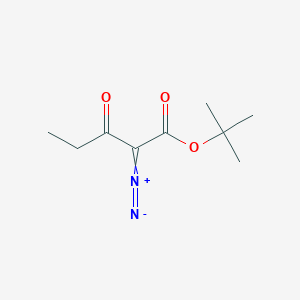
![Magnesium, bromo[(4-fluorophenyl)methyl]-](/img/structure/B14336154.png)
